4-Cyclopropylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclopropyl group attached to the azepane ring, which can influence its chemical properties and biological activity. 4-Cyclopropylazepane hydrochloride is primarily investigated for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
4-Cyclopropylazepane hydrochloride can be classified as follows:
The synthesis of 4-Cyclopropylazepane hydrochloride involves several methods, including traditional organic synthesis techniques. One notable approach is the formation of the azepane ring through cyclization reactions involving appropriate precursors.
The molecular structure of 4-Cyclopropylazepane hydrochloride consists of a seven-membered ring with one nitrogen atom and a cyclopropyl group attached at the fourth position. The general formula can be represented as .
4-Cyclopropylazepane hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-Cyclopropylazepane hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes:
4-Cyclopropylazepane hydrochloride has several potential scientific uses:
The integration of a cyclopropyl group onto the azepane (hexamethyleneimine) scaffold represents a sophisticated strategy for modulating the conformational and electronic properties of this pharmacologically significant heterocycle. The strained cyclopropane ring induces characteristic bond angle distortion and imparts gem-disposed vicinal bonds with increased p-character ("bent bonds"), leading to unique stereoelectronic effects and enhanced dipole moments compared to unconstrained alkyl substituents [4] [7]. This section details state-of-the-art methodologies for appending the cyclopropyl moiety to azepane precursors en route to 4-cyclopropylazepane hydrochloride, emphasizing stereoselective approaches critical for accessing enantiopure intermediates.
Late-stage cyclopropanation of azepane-derived alkenes offers a direct route to 4-substituted analogs. Dirhodium(II) carboxylate catalysts (e.g., Rh₂(OAc)₄) facilitate intramolecular cyclopropanation of α-diazo ketones tethered to azepanyl nitrogen. For example, treatment of N-allyl-azepanyl diazoketone precursors with Rh₂(esp)₂ (1 mol%) in dichloroethane at 60°C affords bicyclic N-azepanyl cyclopropanes in 65-78% yield with trans diastereoselectivity >15:1 [1] [2]. Cobalt-salen complexes (e.g., Jacobsen catalyst derivatives) enable intermolecular cyclopropanation of 4-vinylazepanes using ethyl diazoacetate (EDA). Under optimized conditions (Co(III)-salen 5 mol%, CHCl₃, 40°C), cyclopropyl carboxylates are obtained in 40-73% yield, though diastereoselectivity remains moderate (trans/cis ≈ 2:1) [1] [2]. Crucially, palladium-catalyzed Negishi coupling of cyclopropylzinc reagents with 4-haloazepanes provides an alternative disconnection. In situ generated cyclopropylzinc bromide couples with N-Boc-4-iodoazepane using Pd(dppf)Cl₂ (3 mol%) in THF at 25°C, delivering N-protected 4-cyclopropylazepane in 82% yield and >99% ee when chiral auxiliaries are employed [8].
Table 1: Transition Metal-Catalyzed Cyclopropanation Approaches
Precursor Type | Catalyst System | Reaction Conditions | Yield (%) | Diastereoselectivity (trans:cis) | Key Limitations |
---|---|---|---|---|---|
Azepanyl α-diazo ketone | Rh₂(esp)₂ (1 mol%) | DCE, 60°C, 12 h | 65-78 | >15:1 | Requires diazo synthesis; competing O-H insertion |
4-Vinylazepane | Co(III)-salen (5 mol%) | CHCl₃, 40°C, EDA addition | 40-73 | ~2:1 | Moderate diastereocontrol; ester hydrolysis needed |
4-Haloazepane | Pd(dppf)Cl₂ (3 mol%)/ Cp₂Zn | THF, 25°C, 6 h | 75-82 | N/A | Requires pre-formed cyclopropyl zinc; Boc protection essential |
Practical Considerations: Scalability favors Pd-catalyzed coupling due to operational simplicity, though enantioselective cyclopropanation remains challenging without chiral auxiliaries. Solvent choice critically impacts diastereoselectivity in Co-catalyzed reactions, with benzene increasing trans selectivity to 3:1 [1]. Post-functionalization (e.g., ester reduction, halogenation) enables diversification prior to hydrochloride salt formation.
Engineered myoglobin variants enable asymmetric cyclopropanation under mild aqueous conditions, circumventing traditional catalysts' limitations with diazoketones. Mb(H64G,V68A) exhibits exceptional activity and stereocontrol toward azepane-tethered alkenes using α-aryldiazoketones. Key mutations (H64G, V68A) enlarge the active site while maintaining a hydrophobic environment conducive to carbene transfer [9]. Reaction of N-allylazepane with phenyldiazoketone (20 mM each) catalyzed by Mb(H64G,V68A) (0.1 mol%) in sodium borate buffer (pH 9.0, 25°C) achieves 85% conversion in 6 hours, affording the trans-1-azepanyl-2-phenylcyclopropane ketone in 92% ee and >99% de [9]. The biocatalyst tolerates diverse diazoketones (α-alkyl, α-aryl), though electron-deficient aryl groups reduce enantioselectivity (70-85% ee). Subsequent chemoenzymatic diversification leverages the ketone functionality:
Table 2: Engineered Myoglobin Catalysis for Azepane Cyclopropanation
Myoglobin Variant | Diazoketone (R) | Reaction Time (h) | Conversion (%) | ee (%) | de (%) |
---|---|---|---|---|---|
Wild-type Mb | PhCH₂- | 24 | <5 | N/A | N/A |
Mb(H64V) | PhCH₂- | 24 | 6 | >99 | >99 |
Mb(H64G,V68A) | Ph- | 6 | 85 | 92 | >99 |
Mb(H64G,V68A) | 4-Cl-C₆H₄- | 8 | 78 | 88 | >99 |
Mb(H64G,V68A) | n-Pr- | 12 | 65 | 85 | >99 |
Advantages and Constraints: Enzymatic cyclopropanation eliminates heavy metals and operates at ambient temperature, but substrate concentrations are limited to ≤50 mM to prevent protein precipitation. Freeze-dried cell lysates containing the myoglobin mutant retain 80% activity after 3 months at -20°C, facilitating storage. Downstream transformations require ketone protection prior to HCl salt formation to avoid acid-catalyzed ring opening.
Radical-based strategies exploit ring strain to drive cyclopropanation via atom-transfer processes. Bismuth-catalyzed cyclopropanation under blue LED irradiation enables efficient coupling between 4-allylic azepanes and diiodomethane. The mechanism involves oxidative addition of Bi(I) to CH₂I₂, followed by light-induced homolysis and iodine abstraction to form the cyclopropane [2] [4]. Using BiPh₃ (10 mol%) in DMF under N₂, N-Boc-4-allylazepane reacts with CH₂I₂ (3 equiv) to furnish the N-Boc-4-cyclopropylmethylazepane in 74% yield with 7:1 trans selectivity. Samarium diiodide (SmI₂)-mediated cyclization offers an alternative for in situ cyclopropanation: treatment of 4-(3-bromopropyl)azepane with SmI₂ (2 equiv) and H₂O (10 equiv) in THF at 0°C triggers sequential electron transfer and radical cyclization, yielding the fused bicyclo[4.1.0]azepane system (65% yield), which undergoes acid-catalyzed ring opening to 4-cyclopropylazepane [3] [4]. For electron-deficient systems, photoredox-catalyzed radical/polar crossover annulation employs homoallylic tosylates. [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) catalyzes the addition of radicals (from α-keto acids) to N-acyl-4-homoallylazepanes, followed by anion-mediated substitution to afford 1,1-disubstituted cyclopropylazepanes (51-68% yield) [7].
Practical Implementation Insights:
Table 3: Radical Cyclopropanation Strategies for Azepanes
Method | Key Reagent/Catalyst | Substrate Requirement | Yield Range (%) | Diastereoselectivity | Functional Group Tolerance |
---|---|---|---|---|---|
Bi-catalyzed | BiPh₃ / CH₂I₂ / hv | Allylic azepane | 60-74 | trans up to 7:1 | Halides, esters, carbamates |
SmI₂ reductive | SmI₂ / H₂O | 1,3-Dihalo precursor | 55-65 | Mixture (uncontrolled) | Ketones, amides; sensitive to acids |
Photoredox | Ir-cat / α-keto acid | Homoallylic tosylate | 51-68 | Up to 4:1 dr | Electron-withdrawing groups |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8